molecular formula C10H16BF4N3O3 B1426094 O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate CAS No. 443305-34-8

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

Cat. No. B1426094
M. Wt: 313.06 g/mol
InChI Key: PNJCKUVOSBACLV-UHFFFAOYSA-N
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Description

“O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is a chemical compound with the CAS Number: 443305-34-8 . Its molecular weight is 313.06 . The IUPAC name for this compound is (2,5-dioxopyrrolidin-1-yl) (4-ethyl-5-methylimidazolidin-2-ylidene)oxonium tetrafluoroborate .


Molecular Structure Analysis

The InChI code for “O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is 1S/C10H16N3O3.BF4/c1-3-7-6 (2)11-10 (12-7)16-13-8 (14)4-5-9 (13)15;2-1 (3,4)5/h6-7,11-12H,3-5H2,1-2H3;/q+1;-1 . This code provides a specific representation of the molecular structure of the compound.


Physical And Chemical Properties Analysis

“O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate” is a solid substance . It has a melting point of 145-155 C . The compound should be stored at 2-8 C .

Scientific Research Applications

Active Ester Synthesis

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate (TSDU) has been used in the synthesis of N-hydroxysuccinimide-derived active esters, demonstrating high yields and no racemization at room temperature in short reaction times (Bailén et al., 2002).

Peptide Coupling

This compound, in combination with N-hydroxysuccinimide (HOSu) and CuCl2, has been found effective in eliminating racemization of the carboxy-terminal N-methylamino acid residue during peptide segment condensation (Nishiyama et al., 2000).

Formation of Carboxamides

It's also employed for the effective and fast formation of carboxamides, even in mixed aqueous/organic solvent systems, serving as an alternative to carbodiimide reagents (Bannwarth & Knorr, 1991).

Automated Synthesis Applications

In automated synthesis, it has been used in the preparation of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), aiding in the radiofluorination of lysine amino groups (Tang et al., 2010).

Affinity Chromatography

This compound is proposed as a choice reagent for activating carboxyl groups and forming N-hydroxysuccinimide esters on polymers used in affinity chromatography, offering high yields of activation and coupling capacity (Wilchek et al., 1994).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302 and H314 . Precautionary statements include P260, P264, P270, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P330, P363, P405, P501 .

properties

IUPAC Name

1-[(1,3,4-trimethyl-4,5-dihydroimidazol-1-ium-2-yl)oxy]pyrrolidine-2,5-dione;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N3O3.BF4/c1-7-6-11(2)10(12(7)3)16-13-8(14)4-5-9(13)15;2-1(3,4)5/h7H,4-6H2,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJCKUVOSBACLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC1C[N+](=C(N1C)ON2C(=O)CCC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BF4N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726223
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

CAS RN

443305-34-8
Record name 2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-1,3,5-trimethyl-4,5-dihydro-1H-imidazol-3-ium tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Reactant of Route 2
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Reactant of Route 3
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Reactant of Route 4
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Reactant of Route 5
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate
Reactant of Route 6
O-Succinimidyl-1,3-dimethylpropyleneuronium tetrafluoroborate

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